1-Bromo-3-chloropropan-2-ol

Organic synthesis Nucleophilic substitution Chemoselectivity

1-Bromo-3-chloropropan-2-ol (CAS 4540-44-7) is an organohalogen compound characterized by a three-carbon propanol backbone asymmetrically substituted with both bromine and chlorine atoms. The compound typically appears as a colorless to pale yellow liquid with a density of 1.785 g/mL at 25°C and a refractive index (n20/D) of 1.519.

Molecular Formula C3H6BrClO
Molecular Weight 173.43 g/mol
CAS No. 4540-44-7
Cat. No. B1265474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-chloropropan-2-ol
CAS4540-44-7
Molecular FormulaC3H6BrClO
Molecular Weight173.43 g/mol
Structural Identifiers
SMILESC(C(CBr)O)Cl
InChIInChI=1S/C3H6BrClO/c4-1-3(6)2-5/h3,6H,1-2H2
InChIKeyTVDCSPSRGSLXOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-chloropropan-2-ol (CAS 4540-44-7): Asymmetric Halogenated Intermediate for Pharmaceutical Synthesis


1-Bromo-3-chloropropan-2-ol (CAS 4540-44-7) is an organohalogen compound characterized by a three-carbon propanol backbone asymmetrically substituted with both bromine and chlorine atoms [1]. The compound typically appears as a colorless to pale yellow liquid with a density of 1.785 g/mL at 25°C and a refractive index (n20/D) of 1.519 . The presence of two distinct halogen leaving groups—bromine at the C1 position and chlorine at the C3 position relative to the secondary hydroxyl group—confers unique reactivity profiles that differentiate it from symmetric dihalopropanols .

Why 1-Bromo-3-chloropropan-2-ol Cannot Be Replaced by Symmetric Dihalopropanols


Generic substitution of 1-bromo-3-chloropropan-2-ol with symmetric dihalopropanols such as 1,3-dichloro-2-propanol (CAS 96-23-1) or 1,3-dibromo-2-propanol (CAS 96-13-9) fails in applications requiring differential halogen reactivity or stereochemical control. The asymmetric Br-Cl substitution pattern creates two chemically distinct electrophilic sites with divergent leaving group propensities—bromine exhibits approximately 50-fold higher reactivity in SN2 displacements relative to chlorine . This differential reactivity enables sequential, site-selective functionalization that symmetric dihalides cannot achieve [1]. Furthermore, the chiral secondary alcohol center of 1-bromo-3-chloropropan-2-ol permits enantioselective transformations, establishing it as a validated chiral building block for pharmaceutical synthesis, whereas symmetric analogs lack this stereochemical utility [2].

Quantitative Differentiation Evidence: 1-Bromo-3-chloropropan-2-ol vs. Analogs


Differential Halogen Reactivity: Enables Sequential Site-Selective Functionalization

1-Bromo-3-chloropropan-2-ol possesses two distinct leaving groups with substantially different SN2 reactivities. The bromine atom at C1 is approximately 50 times more reactive toward nucleophilic displacement than the chlorine atom at C3, based on established relative leaving group propensities for primary alkyl halides . This differential reactivity is not present in symmetric dihalopropanols such as 1,3-dichloro-2-propanol (two equivalent chlorine sites) or 1,3-dibromo-2-propanol (two equivalent bromine sites). The asymmetric Br-Cl substitution pattern permits sequential, controlled functionalization at two distinct positions without requiring protecting group strategies [1].

Organic synthesis Nucleophilic substitution Chemoselectivity

Synthesis of Epichlorohydrin Enantiomers: Direct Precursor for Chiral Epoxide Intermediates

1-Bromo-3-chloropropan-2-ol serves as a direct precursor for the preparation of epichlorohydrin enantiomers, as documented in U.S. Patent 4,346,042 [1]. The patent explicitly discloses that an epichlorohydrin enantiomer has been prepared from 1-bromo-3-chloropropan-2-ol. This chiral epichlorohydrin synthesis pathway is not accessible from symmetric dihalopropanols (1,3-dichloro-2-propanol or 1,3-dibromo-2-propanol), which lack the stereochemical configuration required for enantioselective transformations. The target compound's chiral secondary alcohol center enables enantioselective resolution and subsequent cyclization to yield optically active epoxides [2].

Chiral epoxide synthesis Enantioselective synthesis Pharmaceutical intermediates

Enantioselective Enzymatic Resolution: Validated Chiral Building Block Platform

1-Bromo-3-chloropropan-2-ol has been validated as a chiral building block through lipase-catalyzed enantioselective acetylation [1]. A published analytical chemistry study demonstrated the successful monitoring of lipase-catalyzed enantioselective synthesis of (S)-1-bromo-3-chloropropan-2-yl acetate from racemic (RS)-1-bromo-3-chloro-2-propanol, with validated HPLC methods established for tracking enantiomeric resolution [2]. The study confirmed that while direct HPLC resolution of the racemic alcohol was unsuccessful, derivatization to phenoxy derivatives enabled successful separation on normal phase (ODH) columns using n-hexane:isopropanol (80:20) at 0.5 mL/min with detection at 254 nm [2]. Symmetric dihalopropanols lack the chiral center required for such enantioselective transformations.

Biocatalysis Enantioselective synthesis Lipase-mediated resolution

Key Application Scenarios for 1-Bromo-3-chloropropan-2-ol in Pharmaceutical and Chemical Synthesis


Chiral Epoxide Intermediate Synthesis for Drug Development

Procure 1-bromo-3-chloropropan-2-ol when developing synthetic routes requiring chiral epichlorohydrin enantiomers. As documented in U.S. Patent 4,346,042, this compound serves as a direct precursor for preparing epichlorohydrin enantiomers, which are critical intermediates in the synthesis of beta-blockers, antiviral agents, and other chiral pharmaceutical compounds [1]. Symmetric dihalopropanols cannot access this chiral epoxide pathway.

Sequential Site-Selective Functionalization in Multi-Step Synthesis

Utilize 1-bromo-3-chloropropan-2-ol in synthetic sequences requiring differential halogen reactivity. The ~50-fold higher reactivity of the C1 bromine relative to the C3 chlorine enables sequential nucleophilic substitutions without protecting group manipulations . This is particularly valuable in the synthesis of 1,2-diaryl-2-propanol derivatives and azolylmethyloxiranes, as demonstrated in patent literature [2].

Enantioselective Biocatalytic Platform for Chiral Alcohols

Employ 1-bromo-3-chloropropan-2-ol in lipase-catalyzed enantioselective acetylation reactions to access enantiomerically enriched (S)-1-bromo-3-chloropropan-2-yl acetate [3]. The validated HPLC methodology (normal phase ODH column, n-hexane:isopropanol 80:20, 0.5 mL/min, 254 nm detection) provides analytical quality control for monitoring enantiomeric resolution progress [3].

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